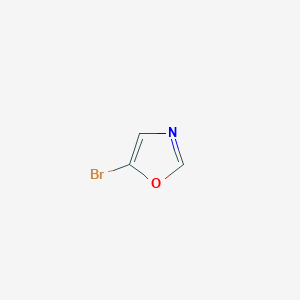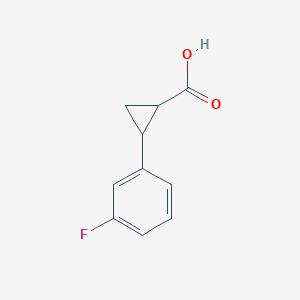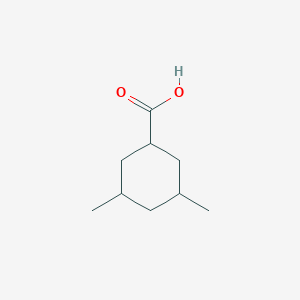![molecular formula C9H12BrNOS B1343098 4-[(5-Bromothiophen-2-yl)methyl]morpholine CAS No. 364793-76-0](/img/structure/B1343098.png)
4-[(5-Bromothiophen-2-yl)methyl]morpholine
Overview
Description
The compound 4-[(5-Bromothiophen-2-yl)methyl]morpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of substituted morpholines, such as 4-[(5-Bromothiophen-2-yl)methyl]morpholine, can involve a variety of synthetic routes. One approach includes a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide . Other methods may involve cyclization reactions, condensation, and rearrangements to introduce the morpholine moiety into the desired molecular framework .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using spectroscopic methods such as IR, NMR, and MS technologies . X-ray analysis can also be employed to determine the steric structure of these compounds, providing insights into their three-dimensional conformation and the relationship between structure and biological activity .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution, which can be used to introduce additional functional groups or to modify the morpholine ring . The reactivity of these compounds can be influenced by the substituents on the morpholine ring and the presence of other reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(5-Bromothiophen-2-yl)methyl]morpholine, such as solubility, can be critical for its application in pharmaceutical formulations or as an intermediate in chemical syntheses. For instance, solubility in different solvents can be a determining factor for the development of analytical methods for quantitative determination in various dosage forms . The physicochemical properties of morpholine derivatives can also influence their biological activities and their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Chemical Interactions
Synthesis of Morpholine Derivatives
Morpholine derivatives, such as those created from 4-[(5-Bromothiophen-2-yl)methyl]morpholine, have been developed for inhibiting tumor necrosis factor alpha and nitric oxide. A notable study outlined a green synthetic method for producing these compounds, highlighting their importance in medicinal chemistry for potential therapeutic applications (Lei et al., 2017).
Structural Analysis
Research into the crystal structure of related compounds has provided insights into their potential uses. For example, the study of "4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole" revealed details about its molecular structure and potential interactions, which could inform further research into similar compounds (Geiger et al., 2014).
Antimicrobial Activities
New synthesis pathways have led to the development of morpholine conjugates showing promising antimicrobial activities. This includes the synthesis of novel morpholine conjugated benzophenone analogues, indicating the broad applicability of such compounds in combating microbial resistance (Al‐Ghorbani et al., 2017).
Applications in Material Science and Biochemistry
Material Science
The study of thiophene derivatives, related to the 4-[(5-Bromothiophen-2-yl)methyl]morpholine structure, has shown their effectiveness as photostabilizers for materials like poly(vinyl chloride), suggesting their utility in improving the durability of polymers under UV radiation (Balakit et al., 2015).
Biochemical Research
Morpholine and its derivatives have been explored for their biochemical applications, including their roles as ligands in forming complexes with metals. This research provides a foundation for understanding the biochemical interactions and potential therapeutic applications of morpholine-based compounds (Ayeni & Egharevba, 2015).
Safety And Hazards
properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAOCHKCUOJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619995 | |
| Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophen-2-yl)methyl]morpholine | |
CAS RN |
364793-76-0 | |
| Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)


![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)
